N-(2,6-dimethyl-4-quinolinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethyl-4-quinolinyl)propanamide, also known as DMQX, is a chemical compound that has been widely studied for its potential therapeutic applications. DMQX belongs to the class of quinoline derivatives and is known to act as a selective antagonist of the ionotropic glutamate receptor.
作用機序
N-(2,6-dimethyl-4-quinolinyl)propanamide acts as a selective antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central nervous system. The glutamate receptor is composed of several subunits, including the NMDA receptor, AMPA receptor, and kainate receptor. N-(2,6-dimethyl-4-quinolinyl)propanamide selectively blocks the AMPA receptor, which is known to play a crucial role in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-(2,6-dimethyl-4-quinolinyl)propanamide has been shown to modulate neurotransmitter release and reduce excitotoxicity in various neurological disorders. N-(2,6-dimethyl-4-quinolinyl)propanamide has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease and stroke. In addition, N-(2,6-dimethyl-4-quinolinyl)propanamide has been shown to reduce pain sensitivity in animal models of chronic pain.
実験室実験の利点と制限
N-(2,6-dimethyl-4-quinolinyl)propanamide is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the glutamate receptor in various neurological disorders. However, N-(2,6-dimethyl-4-quinolinyl)propanamide has some limitations for lab experiments, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
N-(2,6-dimethyl-4-quinolinyl)propanamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Future research should focus on optimizing the synthesis method of N-(2,6-dimethyl-4-quinolinyl)propanamide to improve its solubility and reduce its toxicity. In addition, future research should explore the potential of N-(2,6-dimethyl-4-quinolinyl)propanamide as a therapeutic agent for various neurological disorders in clinical trials. Finally, future research should investigate the mechanism of action of N-(2,6-dimethyl-4-quinolinyl)propanamide in more detail to identify potential targets for drug development.
合成法
N-(2,6-dimethyl-4-quinolinyl)propanamide can be synthesized through a multistep process involving the reaction of 2,6-dimethyl-4-aminobenzonitrile with ethyl 2-bromoacetate to form N-(2,6-dimethyl-4-cyanophenyl)acetamide. This intermediate is then reacted with sodium ethoxide and 1,3-dibromopropane to form N-(2,6-dimethyl-4-quinolinyl)propanamide.
科学的研究の応用
N-(2,6-dimethyl-4-quinolinyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and chronic pain. N-(2,6-dimethyl-4-quinolinyl)propanamide is known to act as a selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the regulation of synaptic transmission in the central nervous system. By blocking the glutamate receptor, N-(2,6-dimethyl-4-quinolinyl)propanamide can potentially modulate neurotransmitter release and reduce excitotoxicity, which is a common feature of many neurological disorders.
特性
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-4-14(17)16-13-8-10(3)15-12-6-5-9(2)7-11(12)13/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGXORLOHLPHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C=C(C=CC2=NC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylquinolin-4-yl)propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。